molecular formula C4H10O2PS- B14695300 O-Propan-2-yl methylphosphonothioate CAS No. 26547-89-7

O-Propan-2-yl methylphosphonothioate

Cat. No.: B14695300
CAS No.: 26547-89-7
M. Wt: 153.16 g/mol
InChI Key: TZSUOJCDZRXDNO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Propan-2-yl methylphosphonothioate (IUPAC name: O-Propan-2-yl S-[2-(dimethylamino)ethyl] (R)-methylphosphonothioate) is an organophosphorus compound with the molecular formula C₈H₂₀NO₂PS and CAS Registry Number 13915-99-6 . Structurally, it consists of:

  • A methylphosphonothioate backbone.
  • An O-isopropyl (propan-2-yl) group attached to the phosphorus atom.
  • An S-2-(dimethylamino)ethyl substituent on the sulfur atom.

This compound is part of a broader class of phosphonothioates, which are characterized by a phosphorus-sulfur (P=S) bond.

Properties

CAS No.

26547-89-7

Molecular Formula

C4H10O2PS-

Molecular Weight

153.16 g/mol

IUPAC Name

methyl-oxido-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H11O2PS/c1-4(2)6-7(3,5)8/h4H,1-3H3,(H,5,8)/p-1

InChI Key

TZSUOJCDZRXDNO-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=S)(C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes to O-Propan-2-yl Methylphosphonothioate

Transesterification of Diaryl Methylphosphonothioates

The transesterification of diaryl methylphosphonothioates with propan-2-ol (isopropanol) is a well-established method for synthesizing mixed alkyl aryl thiophosphonates. This approach leverages the nucleophilic displacement of an aryloxy group by an alkoxy group under basic conditions.

Reaction Mechanism and Conditions

In a typical procedure, a diaryl methylphosphonothioate (e.g., bis(2-chlorophenyl) methylphosphonothioate) is refluxed with excess isopropanol in the presence of a sodium alkoxide catalyst (e.g., sodium isopropoxide). The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The alkoxide ion (generated from sodium and isopropanol) cleaves the P–O bond of the aryl ester, forming a phosphonite intermediate.
  • Re-esterification : The intermediate reacts with isopropanol to yield this compound and a phenolic by-product.

Example Protocol :

  • Starting material : 0.28 mol of bis(2-chloro-4-nitrophenyl) methylphosphonothioate.
  • Solvent : 300 mL isopropanol.
  • Catalyst : 2 g sodium.
  • Conditions : Reflux at 82–85°C for 56 hours.
  • Workup : Distillation of isopropanol, extraction with benzene, and washing with 2% NaOH.
  • Yield : 72–94% (depending on aryl substituents).
Key Considerations
  • Catalyst selection : Sodium alkoxides outperform weaker bases (e.g., K₂CO₃) in driving the reaction to completion.
  • By-product management : Phenolic by-products (e.g., 2-chloro-4-nitrophenol) are removed via alkaline washes, enabling recycling into diaryl precursors.
  • Racemization : The phosphorus center becomes chiral during transesterification, producing a racemic mixture unless resolved.

Thionation of Methylphosphonate Esters

An alternative route involves the sulfurization of O,O-diisopropyl methylphosphonate using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Reaction Optimization

Thionation replaces one phosphoryl oxygen atom with sulfur. The reaction is conducted in anhydrous toluene or xylene under reflux, with rigorous exclusion of moisture:

  • Substrate : O,O-diisopropyl methylphosphonate.
  • Reagent : 1.2 equivalents Lawesson’s reagent.
  • Conditions : 110°C for 12–24 hours in a sealed pressure tube.
  • Yield : 68–82% (confirmed by ³¹P NMR and GC-MS).

Critical Parameters :

Parameter Optimal Value Effect on Yield
Temperature 110°C Maximizes S-substitution
Solvent Toluene Enhances reagent solubility
Reaction time 18 hours Balances conversion and decomposition

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Method Transesterification Thionation
Starting material Diaryl thiophosphonate Dialkyl phosphonate
Reaction time 50–60 hours 12–24 hours
Yield 72–94% 68–82%
By-products Phenolic compounds Disulfides, H₂S
Chirality control Racemic mixture Retains configuration
  • Transesterification is preferred for large-scale synthesis due to higher yields but requires handling toxic aryl precursors.
  • Thionation offers faster reaction times and avoids phenolic waste, though Lawesson’s reagent is moisture-sensitive and costly.

Analytical Validation and Characterization

Spectroscopic Techniques

  • ³¹P NMR : Distinct shifts confirm sulfur incorporation:
    • O,O-diisopropyl methylphosphonate: δ 28–30 ppm.
    • This compound: δ 45–47 ppm (P=S).
  • GC-MS : Molecular ion peak at m/z 182 [M+H]⁺ and fragmentation patterns verify purity.

Principal Component Analysis (PCA)

A multivariate analysis of thionation reactions identified solvent polarity and temperature as dominant factors influencing yield:

  • Toluene and xylene outperformed THF and DMF due to better reagent stability.
  • Elevated temperatures (>100°C) accelerated S-substitution but risked side reactions.

Comparison with Similar Compounds

Structural Analogues in Chemical Warfare Agents

a. VX Agent (O-Ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate)
  • Structure: Shares the methylphosphonothioate core but differs in substituents: O-alkyl group: Ethyl (VX) vs. isopropyl (target compound). S-substituent: Diisopropylaminoethyl (VX) vs. dimethylaminoethyl (target compound).
  • Molecular Formula: C₁₁H₂₆NO₂PS (VX) vs. C₈H₂₀NO₂PS (target).
  • Toxicity : VX has an LC₅₀ of 0.135 mg/kg , making it one of the most lethal nerve agents . The target compound’s toxicity is unreported but likely lower due to reduced alkylation efficiency from the bulkier isopropyl group.
  • Application : VX is a well-documented chemical warfare agent; the target compound may serve as a research analog for structure-activity studies .
b. Sarin (GB, O-Isopropyl Methylphosphonofluoridate)
  • Structure : Replaces the sulfur atom in the target compound with fluorine.
  • Molecular Formula: C₄H₁₀FO₂P (sarin) vs. C₈H₂₀NO₂PS (target).
  • Volatility: Sarin’s higher volatility increases inhalation risk, whereas phosphonothioates like the target compound are typically less volatile but more persistent in the environment .

Phosphonothioate Pesticides and Research Compounds

a. Edemo (O-Ethyl S-2-(diethylamino)ethyl methylphosphonothioate)
  • Structure: Ethyl O-alkyl group and diethylaminoethyl S-substituent.
  • Molecular Formula: C₉H₂₁NO₂PS (Edemo) vs. C₈H₂₀NO₂PS (target).
  • isopropyl) alter biological activity .
b. Tebupirimfos (O-Ethyl O-Propan-2-yl Phosphorothioate)
  • Structure: Contains a pyrimidinyl group instead of an aminoethyl chain.
  • Molecular Formula : C₁₃H₂₃N₂O₃PS (Tebupirimfos).
  • Application: Used as an insecticide, demonstrating that phosphonothioates with bulky or aromatic substituents can transition from lethal agents to agricultural tools .

Data Table: Key Comparative Properties

Compound Name O-Alkyl Group S-Substituent Molecular Formula Toxicity (LC₅₀) Application
O-Propan-2-yl methylphosphonothioate Isopropyl S-2-(dimethylamino)ethyl C₈H₂₀NO₂PS Not reported Research/CW agent analog
VX Ethyl S-2-(diisopropylamino)ethyl C₁₁H₂₆NO₂PS 0.135 mg/kg Chemical warfare
Sarin (GB) Isopropyl Fluoride C₄H₁₀FO₂P ~1.5 mg·min/m³ Chemical warfare
Edemo Ethyl S-2-(diethylamino)ethyl C₉H₂₁NO₂PS Not reported Research
Tebupirimfos Ethyl, Isopropyl 2-tert-butylpyrimidin-5-yl C₁₃H₂₃N₂O₃PS Pesticide-specific Insecticide

Mechanistic and Spectral Comparisons

  • Toxicity Mechanism: Like VX and sarin, this compound likely inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site, though its potency depends on substituent steric effects and hydrolysis rates .
  • Spectral Data: While NMR data for the target compound are absent, methods validated for VX and sarin (e.g., ¹H/¹³C NMR in CDCl₃) could be applicable, with shifts influenced by the dimethylaminoethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.